molecular formula C16H12Cl3NO4 B14354005 4-Methyl-3-(2,2,2-trichloroethyl)phenyl 4-nitrobenzoate CAS No. 92854-49-4

4-Methyl-3-(2,2,2-trichloroethyl)phenyl 4-nitrobenzoate

Cat. No.: B14354005
CAS No.: 92854-49-4
M. Wt: 388.6 g/mol
InChI Key: VZGHMIKDOVYDML-UHFFFAOYSA-N
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Description

4-Methyl-3-(2,2,2-trichloroethyl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a nitrobenzoate group attached to a phenyl ring, which is further substituted with a trichloroethyl group and a methyl group. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-Methyl-3-(2,2,2-trichloroethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2,2,2-trichloroethyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-(2,2,2-trichloroethyl)phenyl 4-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloroethyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(2,2,2-trichloroethyl)phenyl 4-nitrobenzoate is unique due to the presence of both a nitrobenzoate group and a trichloroethyl group on the same aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

92854-49-4

Molecular Formula

C16H12Cl3NO4

Molecular Weight

388.6 g/mol

IUPAC Name

[4-methyl-3-(2,2,2-trichloroethyl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C16H12Cl3NO4/c1-10-2-7-14(8-12(10)9-16(17,18)19)24-15(21)11-3-5-13(6-4-11)20(22)23/h2-8H,9H2,1H3

InChI Key

VZGHMIKDOVYDML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(Cl)(Cl)Cl

Origin of Product

United States

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